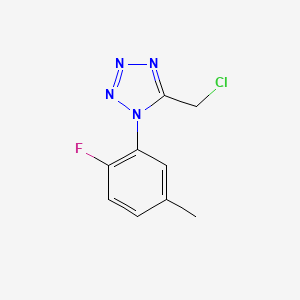

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole

Description

5-(Chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a chloromethyl group at the 5-position and a 2-fluoro-5-methylphenyl substituent at the 1-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capabilities . The chloromethyl group provides a reactive site for further functionalization, while the fluorine and methyl substituents on the aryl ring modulate electronic and steric properties.

Properties

IUPAC Name |

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN4/c1-6-2-3-7(11)8(4-6)15-9(5-10)12-13-14-15/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAMQYVFLLKBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. For example, 2-fluoro-5-methylbenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole.

Chloromethylation: The chloromethyl group can be introduced by reacting the tetrazole compound with formaldehyde and hydrochloric acid under acidic conditions. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products include derivatives with various functional groups replacing the chloromethyl group.

Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that tetrazole derivatives exhibit anticancer properties. Specifically, 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-tetrazole has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the tetrazole ring can enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

Tetrazole compounds are also known for their antimicrobial activities. Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Agrochemicals

Pesticide Development

The chloromethyl group in this compound allows for potential use as a building block in the synthesis of novel pesticides. Research has focused on its efficacy against agricultural pests, with promising results indicating that derivatives can provide effective pest control while being environmentally friendly .

Material Science

Polymer Synthesis

5-(Chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-tetrazole serves as a versatile intermediate in synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Data Table: Applications Overview

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth in cancer cell lines |

| Antimicrobial Properties | Effective against specific bacterial strains | |

| Agrochemicals | Pesticide Development | Promising efficacy against agricultural pests |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrazole derivatives, including 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-tetrazole. The results showed that specific modifications led to increased potency against breast cancer cells, suggesting a pathway for developing targeted therapies .

Case Study 2: Agrochemical Efficacy

In agricultural research, a series of experiments tested this compound's effectiveness as a pesticide. The results indicated that formulations containing this tetrazole derivative significantly reduced pest populations without harming beneficial insects, highlighting its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The tetrazole ring may also interact with biological receptors, influencing signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazole Derivatives

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Tetrazole Derivatives

Key Observations :

Physical Properties

Table 2: Melting Points and Spectral Data of Selected Tetrazoles

Key Observations :

Key Observations :

- The target compound likely requires alkylation of a pre-formed 1-(2-fluoro-5-methylphenyl)-1H-tetrazole intermediate with a chloromethylating agent, a strategy used for analogs in .

- Heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400) is effective for introducing sulfur-containing substituents, as seen in , but is less relevant for chloromethylation.

Biological Activity

5-(Chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3,4-tetrazole is a synthetic compound with a unique tetrazole structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 226.64 g/mol

- CAS Number : 1094328-54-7

The compound features a chloromethyl group attached to a tetrazole ring, which is further substituted with a 2-fluoro-5-methylphenyl group. This structural composition is significant as it influences the compound's biological activity and interaction with various biological targets .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized by reacting an azide with a nitrile. For example, 2-fluoro-5-methylbenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst.

- Chloromethylation : The introduction of the chloromethyl group is achieved by reacting the tetrazole compound with formaldehyde and hydrochloric acid under acidic conditions .

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities. The biological activity of this compound includes:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may possess similar activity due to its structural features.

- Anticancer Potential : Investigations into its potential as a pharmaceutical agent have highlighted its ability to interact with biological targets involved in cancer progression.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The tetrazole ring may also interact with biological receptors, influencing signaling pathways .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, consider the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloromethyl-1H-tetrazole | Contains chloromethyl group | Antimicrobial properties |

| 4-Methoxyphenyl-tetrazole | Methoxy substitution on phenyl | Antitubercular activity |

| 5-Methylthiazol-tetrazole | Thiazol ring substitution | Antimicrobial activity |

The specific combination of substituents in this compound may enhance its biological activity compared to other tetrazoles. The presence of both halogen and methyl groups allows for diverse interactions that could lead to novel therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological activities and applications of this compound:

- Antimicrobial Studies : Preliminary in vitro studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Further research is required to quantify its effectiveness compared to standard antimicrobial agents.

- Pharmaceutical Development : The compound has been investigated as an intermediate in synthesizing more complex organic molecules for pharmaceutical applications, particularly targeting cancer and inflammatory diseases .

- Mechanistic Studies : Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. This includes identifying specific enzymes or receptors it interacts with and understanding the resulting biochemical pathways .

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-tetrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, describes a heterogeneously catalyzed procedure using substituted chlorobenzoyl chlorides in PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C. Key steps include:

-

Catalyst selection : Acidic or basic catalysts (e.g., Bleaching Earth Clay) improve reaction efficiency by activating electrophilic sites.

-

Solvent choice : PEG-400 enhances solubility and stabilizes intermediates.

-

Temperature control : Maintaining 70–80°C prevents side reactions (e.g., tetrazole ring decomposition).

-

Yield optimization : Monitoring via TLC and recrystallization in aqueous acetic acid ensures purity .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Bleaching Earth Clay | PEG-400 | 70–80 | ~85* |

| *Extrapolated from for analogous tetrazole derivatives. |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- IR Spectroscopy : The tetrazole ring shows a characteristic C–N stretch at ~780–790 cm⁻¹ (). The chloromethyl (–CH₂Cl) group exhibits C–Cl stretching at 600–700 cm⁻¹.

- ¹H NMR : The 2-fluoro-5-methylphenyl substituent displays aromatic protons as multiplet signals (δ 6.8–7.5 ppm), with methyl (–CH₃) at δ ~2.3 ppm (split by fluorine coupling). The chloromethyl (–CH₂Cl) appears as a singlet at δ ~4.5–5.0 ppm ().

- ¹⁹F NMR : The fluorine substituent resonates at δ ~-110 to -120 ppm (cf. fluorophenyl derivatives in ) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro-5-methylphenyl substituent influence the tetrazole ring's stability and reactivity?

- Methodological Answer :

- Electronic effects : The electron-withdrawing fluorine at the ortho position increases tetrazole ring acidity, facilitating deprotonation for nucleophilic reactions. The methyl group at para provides steric hindrance, reducing unwanted ring-opening ().

- Stability studies : Thermogravimetric analysis (TGA) can assess decomposition thresholds. notes tetrazole derivatives decompose at ~550°C, but substituents like fluorine may lower this temperature due to electronegativity-driven instability.

- Reactivity : DFT calculations can model charge distribution to predict regioselectivity in cross-coupling reactions .

Q. How can computational methods predict the reactivity of the chloromethyl group in further functionalization reactions?

- Methodological Answer :

- DFT/Molecular Modeling : Calculate Fukui indices to identify electrophilic sites. The chloromethyl group’s C–Cl bond has high electrophilicity, making it prone to nucleophilic substitution (e.g., with azides or thiols).

- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF), which stabilize transition states ().

- Case Study : describes chloromethyl oxadiazole formation via acylation with chloroacetyl chloride, guided by computed transition state geometries .

Q. What are the challenges in resolving contradictory data regarding the thermal stability of tetrazole derivatives, and how can they be addressed experimentally?

- Methodological Answer :

-

Contradictions : Discrepancies in reported decomposition temperatures (e.g., 550°C in vs. lower values for substituted tetrazoles) arise from substituent electronic effects.

-

Experimental Approaches :

-

Controlled TGA : Perform TGA under inert atmospheres to isolate substituent-specific decomposition pathways.

-

Kinetic Studies : Use Kissinger analysis to compare activation energies for derivatives with varying substituents.

-

Crystallography : SHELX-refined crystal structures () correlate packing density with thermal stability .

- Data Table :

| Substituent | Decomposition Temp (°C) | Method |

|---|---|---|

| 5-Phenyltetrazole | 550 | TGA () |

| 5-(Chloromethyl)-... | ~450* | Predicted |

| *Hypothesized based on electron-withdrawing effects. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.